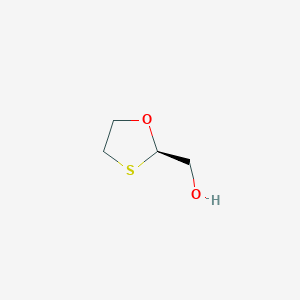

(R)-(1,3-Oxathiolan-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-1,3-oxathiolan-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c5-3-4-6-1-2-7-4/h4-5H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFYSOCPHBZWAG-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS[C@@H](O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 1,3 Oxathiolan 2 Yl Methanol and Its Precursors

Chemical Synthesis Approaches

Chemical strategies for constructing the 1,3-oxathiolane (B1218472) ring primarily involve the reaction between oxygen-containing substrates, such as aldehydes or acetals, and sulfur-containing compounds like thiols or sulfenyl derivatives. nih.gov

Cyclocondensation reactions are a cornerstone in the synthesis of the 1,3-oxathiolane ring. These reactions typically involve the formation of the heterocyclic ring in a single step from two or more precursor molecules.

A prevalent method for forming the 1,3-oxathiolane ring involves the reaction of an oxygen-containing substrate with a sulfur source. nih.gov For instance, the reaction of 2-benzoyloxyacetaldehyde with a 2-mercapto-substituted dimethyl acetal (B89532) can yield a 1,3-oxathiolane derivative. nih.govresearchgate.net This approach is fundamental to creating the core structure of many medicinally important compounds. nih.gov

The condensation of aldehydes and acetals with thiols is a widely employed strategy for constructing the 1,3-oxathiolane ring. nih.gov For example, the reaction of a protected glycolic aldehyde with 2-mercaptoacetic acid in toluene (B28343) at reflux temperature leads to the formation of a 1,3-oxathiolane lactone. beilstein-journals.orgnih.gov This intermediate can then be further transformed into the desired alcohol. Similarly, the cyclocondensation of anhydrous 4-nitrobenzyl glyoxylate (B1226380) with mercaptoacetaldehyde (B1617137) diethyl acetal in refluxing toluene produces a 5-ethoxy-1,3-oxathiolane derivative. nih.gov

A notable example involves the coupling reaction of (+)-thiolactic acid and 2-benzoyloxyacetaldehyde using boron trifluoride etherate, which produces a diastereomeric mixture of oxathiolane acids. nih.gov

Table 1: Examples of Aldehyde and Acetal Condensations with Thiols

| Aldehyde/Acetal | Thiol | Catalyst/Conditions | Product | Reference |

| Protected glycolic aldehyde | 2-Mercaptoacetic acid | Toluene, reflux | 1,3-Oxathiolane lactone | beilstein-journals.orgnih.gov |

| Anhydrous 4-nitrobenzyl glyoxylate | Mercaptoacetaldehyde diethyl acetal | Toluene, reflux | 5-Ethoxy-1,3-oxathiolane derivative | nih.gov |

| 2-Benzoyloxyacetaldehyde | (+)-Thiolactic acid | Boron trifluoride etherate | Diastereomeric mixture of oxathiolane acids | nih.gov |

A novel and efficient approach for the synthesis of the 1,3-oxathiolane core utilizes sulfenyl chloride chemistry. nih.govacs.org This method allows for the construction of the oxathiolane framework from acyclic precursors. nih.govacs.org The process involves the halogenation of a thiol ester, such as one derived from thioglycolic acid, with sulfuryl chloride to generate a sulfenyl chloride. nih.govacs.org This reactive intermediate then undergoes a regioselective 1,2-insertion into an olefin, like vinyl acetate (B1210297), to form a key sulfur-carbon bond. nih.govacs.org

A key advantage of this methodology is the ability to use excess sulfuryl chloride to concurrently chlorinate the α-position of the ester, establishing the necessary oxidation states in a single step. nih.govacs.org The resulting dichlorinated intermediate is then cyclized in the presence of water to form the desired 1,3-oxathiolane ring. nih.govacs.org This strategy has been successfully applied to the synthesis of intermediates for antiviral drugs. nih.govacs.org

The reaction between menthyl thioglycolate and sulfuryl chloride is highly exothermic, as is the subsequent reaction with vinyl acetate. chemrxiv.orgacs.org These reactions are sensitive to temperature and pressure, with the evolution of hydrogen chloride and sulfur dioxide gases. chemrxiv.org

The reaction between glyoxylic acid esters and dithianediols represents another route to 1,3-oxathiolane derivatives. beilstein-journals.org For example, the reaction of 1,4-dithiane-2,5-diol (B140307) with glyoxylic acid can be used to synthesize an oxathiolane derivative. beilstein-journals.org This can then be esterified with a chiral auxiliary like l-menthol (B7771125) to produce a diastereomeric mixture of esters, which can be separated and further utilized. beilstein-journals.org

In a one-pot enzymatic process, enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate (B1203000) has been synthesized from substrates including 1,4-dithiane-2,5-diol and phenyl acetate, achieving a high enantiomeric excess through dynamic covalent kinetic resolution catalyzed by an immobilized lipase (B570770). nih.gov

Driven by the need for cost-effective and sustainable synthetic methods, new routes to 1,3-oxathiolane intermediates have been developed using readily available and inexpensive starting materials. nih.govacs.org One such "supply-centered synthesis" approach utilizes chloroacetic acid, sodium thiosulfate (B1220275), and vinyl acetate. nih.govacs.orgacs.org In this process, thioglycolic acid can be derived from chloroacetic acid and sodium thiosulfate. acs.orgacs.org

The core of this strategy is the use of sulfenyl chloride chemistry to couple a thioglycolate derivative with vinyl acetate. nih.govacs.org The reaction of a thiol ester with sulfuryl chloride generates a sulfenyl chloride, which then reacts with vinyl acetate. nih.govacs.orgchemrxiv.org Excess sulfuryl chloride also chlorinates the ester at the alpha-position. nih.govacs.org The final cyclization to form the oxathiolane ring is achieved by reacting the resulting dichlorinated intermediate with water. nih.govacs.org This innovative route provides a more economical and accessible pathway to key oxathiolane intermediates. nih.gov

Table 2: Summary of Novel Synthetic Route from Acyclic Precursors

| Starting Materials | Key Intermediate | Final Step | Product | Reference |

| Chloroacetic acid, Sodium thiosulfate, Vinyl acetate | Dichlorinated intermediate | Cyclization with water | 1,3-Oxathiolane derivative | nih.govacs.orgacs.org |

| l-Menthol, Thioglycolic acid, Vinyl acetate, Sulfuryl chloride | Dichlorinated intermediate | Cyclization with water and acetonitrile | Oxathiolane intermediate | nih.gov |

Stereoselective Synthesis of (R)-1,3-Oxathiolane Intermediates

The formation of the chiral 1,3-oxathiolane core with the correct absolute and relative stereochemistry is the cornerstone of synthesizing the target molecule. Methodologies are broadly categorized by their approach to controlling the stereochemical configuration during the formation of the heterocyclic ring.

Diastereoselective strategies aim to control the relative stereochemistry of the two chiral centers (at C2 and C5) in the oxathiolane ring during its formation. This is often achieved by reacting a chiral starting material with an achiral component, where the existing stereocenter directs the formation of the new one.

A notable example involves the coupling reaction of a chiral acid, such as (+)-thiolactic acid, with 2-benzoyloxyacetaldehyde, facilitated by a Lewis acid like boron trifluoride etherate. This reaction yields a diastereomeric mixture of oxathiolane acids, which can then be separated. nih.gov Another approach utilizes lactic acid derivatives as chiral auxiliaries to influence the stereochemistry during N-glycosylation, a key step in the synthesis of nucleoside analogues. nih.govacs.org The choice of the enantiomer of the lactic acid derivative can dictate the configuration of the resulting oxathiolane precursor. nih.gov

A more recent, cost-effective strategy involves the construction of the oxathiolane ring from simple acyclic precursors using sulfenyl chloride chemistry. acs.orgnih.gov In this method, an L-menthyl ester of thioglycolic acid is halogenated and then reacted with vinyl acetate to form the crucial sulfur-carbon bond, followed by cyclization to generate the oxathiolane intermediate. acs.orgsemanticscholar.org This process demonstrates effective control over the diastereoselectivity of the ring formation.

| Reactants | Catalyst/Reagent | Outcome | Reference |

| (+)-Thiolactic acid, 2-Benzoyloxyacetaldehyde | Boron trifluoride etherate | Diastereomeric mixture (1:2 ratio) of oxathiolane acids | nih.gov |

| L-menthyl thioglycolate, Vinyl acetate | Sulfuryl chloride, Water | Diastereoselective formation of oxathiolane intermediate | acs.orgsemanticscholar.org |

| Alkene, 1,4-Dithiane-2,5-diol | Ozonolysis, (S)-Lactic acid derivative | Oxathiolane precursor with controlled stereochemistry | nih.govacs.org |

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, driven by a chiral feature in the substrate, reagent, or catalyst. nih.gov In the synthesis of oxathiolane intermediates, this is commonly achieved through the use of chiral auxiliaries.

L-menthol is a widely employed chiral auxiliary that effectively controls the stereochemical outcome. nih.govgoogle.com It can be esterified with a precursor like glyoxylic acid or thioglycolic acid. nih.govacs.org The bulky and stereochemically defined menthyl group then directs the subsequent reactions, leading to the preferential formation of one diastereomer. For instance, in the synthesis of Lamivudine (B182088) intermediates, an L-menthyl ester function provides anchimeric assistance, stabilizing an oxonium ion intermediate, which leads to high β-selectivity during glycosylation. nih.gov

Enzymatic methods also offer excellent asymmetric induction. Lipases, such as those from Candida antarctica (CAL-B) or Mucor miehei, and proteases like Subtilisin Carlsberg, are used for the kinetic resolution of racemic oxathiolane derivatives, providing access to enantiomerically enriched intermediates. nih.govrsc.org These enzymes can selectively acylate or hydrolyze one enantiomer, leaving the other unreacted and thus resolved. nih.govresearchgate.net

| Strategy | Chiral Influence | Example Application | Reference |

| Chiral Auxiliary | L-menthol | Esterified with glyoxylic acid to direct cyclization and glycosylation steps | nih.govnih.govgoogle.com |

| Enzymatic Kinetic Resolution | Subtilisin Carlsberg | Selective acylation of a racemic oxathiolane alcohol | nih.govrsc.org |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Selective reaction on one enantiomer of an oxathiolane intermediate | nih.govrsc.org |

The ultimate goal is to produce a single enantiomer of the oxathiolane core. Dynamic kinetic resolution (DKR) is a powerful strategy that combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired isomer.

The manufacturing process for Lamivudine, developed by GlaxoSmithKline (GSK), famously employs a DKR. nih.govresearchgate.net This process uses L-menthol as a chiral auxiliary to form diastereomeric esters of the 5-hydroxyoxathiolane intermediate. nih.govresearchgate.net A base like triethylamine (B128534) is used to epimerize the C2 center, allowing the undesired isomer to convert to the desired one, which is then selectively removed from the equilibrium by crystallization. nih.govnih.gov

Enzymatic DKR protocols have also been developed. One-pot processes combining reversible hemithioacetal formation with enzyme-catalyzed enantioselective lactonization have been shown to produce enantiopure oxathiolane derivatives with high enantiomeric excess. nih.govresearchgate.net For example, a lipase from Trichosporon laibachii has been used in a dynamic covalent kinetic resolution to synthesize an enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate. nih.gov

| Method | Key Features | Result | Reference |

| Dynamic Kinetic Resolution (DKR) | L-menthol as chiral auxiliary; in-situ epimerization; crystallization-induced resolution | Optically pure hydroxyoxathiolane intermediate | nih.govnih.govresearchgate.net |

| Enzymatic DKR | Trichosporon laibachii lipase; one-pot dynamic covalent kinetic resolution | Enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate (>96% ee) | nih.gov |

| Multi-enzymatic Cascade | Surfactant-treated Subtilisin Carlsberg (STS) and CAL-B | Controlled synthesis of enantiopure 1,3-oxathiolane intermediates | nih.gov |

Resolution Techniques for (R)-(1,3-Oxathiolan-2-yl)methanol Enantiomers

When a synthetic route produces a racemic or diastereomeric mixture, resolution techniques are required to separate the desired enantiomer. These methods are based on the conversion of the enantiomeric pair into a mixture of diastereomers, which possess different physical properties and can therefore be separated. libretexts.org

Chemical resolution is a classic and widely used method. wikipedia.org It involves reacting a racemic mixture, such as a racemic alcohol, with an enantiomerically pure chiral resolving agent, typically a chiral acid or its derivative. libretexts.orglibretexts.org This reaction forms a mixture of diastereomeric esters. Since diastereomers have different physical properties, including solubility and melting points, they can be separated by conventional techniques. libretexts.orgwikipedia.org

As previously discussed, L-menthol is an effective chiral resolving agent for oxathiolane intermediates. google.comresearchgate.net The racemic 5-hydroxyoxathiolane can be reacted with an L-menthol derivative to form diastereomeric esters. nih.govgoogle.com These diastereomers can then be separated, and subsequent hydrolysis cleaves the auxiliary, yielding the resolved enantiomers of the alcohol. libretexts.orglibretexts.org While BINOL is a well-known chiral ligand and auxiliary, specific examples of its use for resolving (1,3-Oxathiolan-2-yl)methanol are less commonly cited in the context of large-scale antiviral synthesis, where menthol-based resolutions are prominent. The principle, however, remains the same: formation of separable diastereomers.

Crystallization is the most common and industrially viable method for separating the diastereomers formed during chemical resolution. wikipedia.orgwikipedia.org The difference in the crystal lattice energies of the diastereomers leads to different solubilities, allowing one isomer to be selectively crystallized from a solution. researchgate.netucl.ac.uk

The efficiency of the resolution depends heavily on the extent of the solubility difference between the diastereomers. researchgate.net Fractional crystallization, which involves one or more recrystallization steps, is often employed to enrich the solid phase with the less-soluble diastereomer until high optical purity is achieved. epo.org In the synthesis of Lamivudine, the diastereomeric menthyl ester with the desired stereochemistry is designed to be less soluble, enabling its selective crystallization from the reaction mixture, which drives the dynamic kinetic resolution process to completion. nih.gov The choice of solvent is critical, with mixtures like ethyl acetate/methanol (B129727) often being used. epo.org Seeding the solution with crystals of the desired pure diastereomer can sometimes facilitate the crystallization process, though careful control is needed to prevent rapid precipitation of both isomers. reddit.com

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic and enzymatic approaches have emerged as powerful tools for the stereoselective synthesis of this compound and its precursors, offering high enantioselectivity under mild reaction conditions. These methods often circumvent the need for complex chiral auxiliaries or resolving agents common in traditional chemical synthesis.

Lipases are widely employed enzymes for the resolution of racemic mixtures of alcohols through enantioselective acylation. In the context of 1,3-oxathiolane synthesis, both kinetic resolution (KR) and dynamic kinetic resolution (DKR) strategies are utilized. DKR is particularly advantageous as it allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This is achieved by combining the enzymatic resolution with in situ racemization of the less reactive enantiomer. wikipedia.org

The choice of lipase is critical for achieving high enantioselectivity and yield. Candida antarctica lipase B (CAL-B) is a frequently selected enzyme for the kinetic resolution of various chiral alcohols and has been successfully applied to the synthesis of 1,3-oxathiolan-5-one (B1253419) derivatives through dynamic covalent kinetic resolution. researchgate.netresearchgate.net In these processes, CAL-B catalyzes the intramolecular cyclization of a hemithioacetal intermediate. researchgate.net The effectiveness of CAL-B is dependent on how well the substrate structures can be accommodated within its active site. researchgate.net

Immobilized Trichosporon laibachii lipase has also been effectively used for the synthesis of a highly enantiomerically pure chiral 1,3-oxathiolane intermediate via a cyclization-acetylation reaction. researchgate.net The optimization of reaction conditions, often aided by methodologies like Response Surface Methodology (RSM), is crucial for maximizing the performance of the selected enzyme. researchgate.net

Below is a table summarizing the application of different lipases in the kinetic resolution of various substrates.

Table 1: Lipase Selection in Kinetic Resolution

| Lipase | Substrate Type | Resolution Type | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | Heterobiaryl Alcohols | Kinetic Resolution | High enantioselectivity (E > 100) in acylation reactions. | nih.gov |

| Candida antarctica lipase B (CAL-B) | Aldehydes (for 1,3-oxathiolan-5-ones) | Dynamic Covalent Kinetic Resolution | Proved most efficient for intramolecular lactonization. | researchgate.net |

| Trichosporon laibachii lipase | 1,3-Oxathiolane Intermediate | Cyclization-Acetylation | Used in an immobilized form for a one-pot process. | researchgate.net |

| Candida antarctica lipase A (CalA) | Heterobiaryl Alcohols | Kinetic Resolution | Resulted in an unselective resolution process. | nih.gov |

| Pseudomonas sp. lipase (PSL) | Heterobiaryl Alcohols | Kinetic Resolution | No reaction observed. | nih.gov |

One-pot synthesis protocols are highly efficient as they reduce the number of work-up and purification steps, saving time and resources. A one-pot process utilizing immobilized Trichosporon laibachii lipase has been developed for the synthesis of a chiral 1,3-oxathiolane intermediate. researchgate.net Similarly, a dynamic covalent kinetic resolution strategy for producing 1,3-oxathiolan-5-one derivatives has been achieved in a one-pot process using CAL-B. researchgate.net This method involves dynamic hemithioacetal formation combined with an intramolecular, lipase-catalyzed lactonization. researchgate.net These integrated processes demonstrate the potential for streamlined, efficient enzymatic synthesis of key oxathiolane structures. researchgate.netresearchgate.net

Several factors can influence the outcome of biocatalytic resolutions. The choice of solvent is a critical parameter. For instance, in the CAL-B catalyzed kinetic resolution of heterobiaryl alcohols, significant selectivity factors were achieved using diethyl ether. nih.gov The nature of the substrate itself also plays a crucial role; for example, in the synthesis of 1,3-oxathiolan-5-ones, aldehydes with bulkier substituents like 3-methylbutanal (B7770604) and cyclohexanecarbaldehyde resulted in high enantioselectivities, whereas long-chain aldehydes such as octanal (B89490) gave much lower enantiomeric excess, likely due to steric hindrance in the enzyme's active site. researchgate.net The reaction temperature and the choice of acyl donor are other variables that must be optimized to achieve high conversion and enantioselectivity. researchgate.netnih.gov

Table 2: Factors Influencing Enantioselectivity and Conversion

| Factor | Enzyme System | Observation | Reference |

|---|---|---|---|

| Solvent | CAL-B with heterobiaryl alcohols | Diethyl ether provided a significant selectivity factor. | nih.gov |

| Substrate Structure | CAL-B with aldehydes | Bulky substituents near the reaction center led to higher enantioselectivity. | researchgate.net |

Whole-cell biotransformations offer an alternative to using isolated enzymes. They provide the native cellular environment for the enzyme, including necessary cofactors, which can sometimes lead to improved stability and activity.

The microbial strain Klebsiella oxytoca has been successfully used for the asymmetric catalysis and preparation of an enantiomerically enriched precursor of lamivudine. nih.gov This approach highlights the potential of using whole-cell systems to perform stereoselective reactions in the synthesis pathway of complex pharmaceutical intermediates, providing a valuable alternative to enzymatic methods. nih.gov

Whole-Cell Biotransformations for Stereoselective Production

Optimization of Physicochemical Parameters for Biotransformations

The enzymatic kinetic resolution of racemic (1,3-Oxathiolan-2-yl)methanol and its derivatives is a widely employed strategy to obtain the desired (R)-enantiomer. The efficiency and selectivity of these biotransformations are profoundly influenced by various physicochemical parameters. Fine-tuning these parameters is crucial for maximizing the yield and enantiomeric excess (e.e.) of the target compound. Key parameters that are often optimized include temperature, pH, substrate concentration, and the choice of solvent.

The use of whole cells of Klebsiella oxytoca has been investigated for the enantioselective resolution of a racemic substrate to produce a chiral oxathiolane moiety. A systematic investigation of reaction parameters revealed that optimal results, achieving an enantiomeric excess of 99.9% and a yield of 24%, were obtained at a temperature of 30°C and a pH of 7.0. The ideal substrate concentration was found to be 1.5 g/L, and the reaction proceeded efficiently in a single-phase aqueous system without the need for additives. researchgate.net This approach is particularly noteworthy for its adherence to green chemistry principles.

Lipases are another class of enzymes extensively used for the kinetic resolution of racemic alcohols through transesterification. The optimization of lipase-catalyzed reactions often involves screening different enzymes, acyl donors, and solvents, in addition to temperature and substrate ratios. For instance, in the kinetic resolution of aryltrimethylsilyl chiral alcohols, lipases from various sources such as Mucor javanicus, Candida cylindracea, and Aspergillus niger were screened, with some showing no activity. nih.gov However, for other substrates, excellent results with enantiomeric excesses greater than 99% have been achieved. nih.gov

The influence of temperature on lipase-catalyzed reactions is a critical factor. For example, in the dynamic kinetic resolution of 1-phenylethanol (B42297) using niobium salts as a racemizing agent in conjunction with a lipase, reactions were conducted at 20, 40, and 60°C. While higher temperatures can increase the reaction rate, they can also negatively impact the enantioselectivity of the lipase. scielo.br Therefore, a balance must be struck to achieve both high conversion and high enantiomeric excess.

The following interactive table summarizes the optimized physicochemical parameters from a study on the lipase-catalyzed synthesis of triethanolamine-based esterquats, which provides insights into the general optimization strategies for lipase-catalyzed reactions.

| Parameter | Range Studied | Optimal Value | Reference |

| Enzyme Amount (% w/w) | 1.5 - 8.5 | 5.0 | nih.gov |

| Reaction Time (h) | 2 - 30 | 16 | nih.gov |

| Reaction Temperature (°C) | 51.25 - 68.75 | 60 | nih.gov |

| Substrates Molar Ratio (OA:TEA) | 1:1 - 1:5 | 1:3 | nih.gov |

| Agitation Speed (rpm) | 137.5 - 662.5 | 400 | nih.gov |

Chemo-Enzymatic Strategies for this compound Precursors

The synthesis of this compound relies on the availability of key precursors, the preparation of which can also benefit from chemo-enzymatic approaches. These strategies combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to create efficient and sustainable routes to these important molecules.

One crucial precursor is 2-mercaptoacetaldehyde, which is often used in the form of its more stable acetals, such as 2-mercaptoacetaldehyde diethyl acetal . A common chemical synthesis of this precursor involves the reaction of bromoacetaldehyde (B98955) diethyl acetal with potassium thiobenzoate, followed by hydrolysis of the resulting thiobenzoate. google.com While this is a chemical route, the broader strategy of using enzymatic steps to generate chiral building blocks that are then chemically converted to the final product is a hallmark of chemo-enzymatic synthesis. nih.govpharmasalmanac.com

The construction of the 1,3-oxathiolane ring itself can be approached through various synthetic strategies. One method involves the reaction of a protected glycolic aldehyde with 2-mercaptoacetic acid. nih.gov Another approach utilizes the reaction of benzoyloxyacetaldehyde with a 2-mercapto-substituted dimethyl acetal. nih.gov These chemical transformations can be coupled with enzymatic steps to resolve racemic intermediates or to introduce chirality at an early stage.

A powerful chemo-enzymatic strategy is the dynamic kinetic resolution (DKR) of a racemic intermediate. In the context of lamivudine synthesis, a highly effective DKR of a 5-hydroxyoxathiolane intermediate has been developed. researchgate.netrsc.org This process often involves a lipase for the enantioselective acylation and a racemization catalyst to continuously convert the undesired enantiomer into the reactive one, thus theoretically allowing for a 100% yield of the desired enantiomerically pure product.

Reactivity and Derivatization of R 1,3 Oxathiolan 2 Yl Methanol

Chemical Transformations of the Hydroxymethyl Group

The exocyclic hydroxymethyl group is readily modified through standard alcohol chemistry, including esterification, acylation, oxidation, and reduction of corresponding carbonyls.

The primary alcohol of (R)-(1,3-Oxathiolan-2-yl)methanol can be readily esterified to form various derivatives, such as benzoates and acetates. These reactions are typically performed to protect the hydroxyl group during subsequent synthetic steps. beilstein-journals.orgnih.gov For instance, the benzoylated derivative, [(2R)-1,3-oxathiolan-2-yl]methyl benzoate (B1203000), is a common intermediate. acs.org This transformation can be achieved using benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). nih.gov Similarly, acetylation using acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) derivative. nih.gov

One notable synthesis involves a one-pot enzymatic dynamic covalent kinetic resolution to produce enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate. nih.gov This process highlights the sophisticated enzymatic strategies employed to achieve high stereoselectivity. nih.gov The acetoxy group of such derivatives can be hydrolyzed under either acidic or basic (pH > 9) conditions to regenerate the alcohol. semanticscholar.org

Table 1: Examples of Esterification and Acylation Reactions

| Precursor | Reagents | Product | Notes | Citation |

|---|---|---|---|---|

| 2-(Hydroxymethyl)-1,3-oxathiolane derivative | Benzoyl chloride, pyridine | Benzoylated 1,3-oxathiolane (B1218472) derivative | High yield protection of the hydroxy group. | nih.gov |

| Lactol 7 | Acetic anhydride | Acetylated oxathiolane 8 | Acetylation of a hemiacetal form. | nih.gov |

| 1,4-dithiane-2,5-diol (B140307), phenyl acetate, etc. | Trichosporon laibachii lipase (B570770) | ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate (71) | One-pot enzymatic dynamic covalent kinetic resolution. | nih.gov |

The hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, while the corresponding carbonyl compounds can be reduced to regenerate the alcohol. The oxidation of primary alcohols to aldehydes can be accomplished using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation to the carboxylic acid. libretexts.org Stronger oxidizing agents would yield the corresponding carboxylic acid. libretexts.org

Conversely, the reduction of related oxathiolane carbonyl derivatives to a hydroxymethyl group is a key step in many synthetic routes. For example, a 1,3-oxathiolane lactone can be reduced to a lactol (a hemiacetal) using diisobutylaluminum hydride (DIBAL). nih.gov A more direct reduction of an ester functionality to the 2-(hydroxymethyl)-1,3-oxathiolane can be achieved with reagents like borane (B79455) dimethyl sulfide (B99878) or lithium aluminium hydride (LiAlH₄). beilstein-journals.orgnih.gov In one pathway, sodium periodate (B1199274) is used for the oxidative cleavage of a cis-diol to produce an aldehyde, which then undergoes further reactions before the formation of the oxathiolane ring and subsequent reduction with sodium borohydride (B1222165) to yield a vicinal diol. nih.gov

Table 2: Examples of Reduction Reactions Leading to Hydroxymethyl Groups

| Precursor | Reagent | Product | Notes | Citation |

|---|---|---|---|---|

| 1,3-Oxathiolane lactone 6 | Diisobutylaluminum hydride (DIBAL) | Lactol 7 | Reduction of a cyclic ester to a hemiacetal. | nih.gov |

| Ester-functionalized 1,3-oxathiolane | Borane dimethyl sulfide | 2-(Hydroxymethyl)-1,3-oxathiolane | Reduction afforded the alcohol in 50% yield. | nih.gov |

| Ester-functionalized oxathiolane | LiAlH₄ | 2-(Hydroxymethyl)-1,3-oxathiolane derivative 41 | Followed by benzoylation. | beilstein-journals.org |

Ring-Opening and Ring-Closing Reactions of the 1,3-Oxathiolane Moiety

The stability and dynamics of the 1,3-oxathiolane ring are crucial for its synthesis and reactivity, particularly under acidic or basic conditions.

The formation of the 1,3-oxathiolane ring often involves the Lewis acid-catalyzed reaction of a sulfur nucleophile with an oxygen-containing electrophile, such as an epoxide or an aldehyde. beilstein-journals.orgresearchgate.net These reactions typically proceed via an SN2-type mechanism. researchgate.net For example, the reaction of a thioketone with an oxirane (epoxide) involves the nucleophilic attack of the sulfur atom on one of the epoxide carbons. researchgate.net This ring-opening of the epoxide occurs with an inversion of configuration at the carbon center being attacked. chimia.chresearchgate.net

Ring-closing reactions to form the oxathiolane ring are also stereochemically significant. A proposed mechanism for one such cyclization involves the hydrolysis of an acetate group to an aldehyde, which is followed by the hydrolysis of an α-chloride and subsequent intramolecular attack to close the ring. semanticscholar.orgnih.gov The stereochemistry of the final product is a critical outcome of these cyclization strategies. beilstein-journals.org Under certain conditions, such as in the presence of the Lewis acid stannic chloride, the 1,3-oxathiolane ring can undergo opening and closing, which can lead to racemization or epimerization at the C2 position. chimia.ch This dynamic process can be exploited in dynamic kinetic resolutions but can also be an undesired side reaction. beilstein-journals.orgchimia.ch

The 1,3-oxathiolane ring exhibits limited stability, which is highly dependent on the pH of the medium. The ring is susceptible to cleavage under both strongly acidic and basic conditions. nih.govlibretexts.org

Acid-catalyzed ring opening can occur, for example, during purification by column chromatography on silica (B1680970) gel, which can lead to the isomerization of stereocenters. chimia.ch The mechanism is analogous to the acid-catalyzed opening of epoxides, where the ring oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack. libretexts.orgkhanacademy.orgmasterorganicchemistry.com

The ring is also unstable under alkaline conditions. Syntheses involving ring-closure are often carefully controlled to maintain a mildly acidic pH, typically between 3 and 4, as higher pH levels can lead to the rapid decomposition of the oxathiolane product. semanticscholar.orgnih.gov This instability in base is attributed to the ring strain, which makes it more susceptible to nucleophilic attack than unstrained acyclic ethers. libretexts.org

Table 3: pH Dependence of 1,3-Oxathiolane Ring Stability/Formation

| Condition | Observation | Implication | Citation |

|---|---|---|---|

| pH 3-4 | Optimal for ring-closure reaction | Maximizes yield by promoting cyclization while minimizing decomposition. | semanticscholar.orgnih.gov |

| Alkaline pH | Rapid decomposition of product | The oxathiolane ring is unstable under basic conditions. | semanticscholar.orgnih.gov |

Functionalization of the Oxathiolane Ring System

Beyond modifications of the hydroxymethyl group, the 1,3-oxathiolane ring itself can be functionalized. The most significant and widely studied functionalization is the introduction of a substituent at the C5 position. beilstein-journals.orgchimia.ch This is almost exclusively achieved through N-glycosylation, which involves coupling the oxathiolane sugar moiety with a nucleobase (such as a purine (B94841) or pyrimidine). beilstein-journals.orgchimia.ch

This coupling reaction is a cornerstone in the synthesis of a major class of antiviral drugs, where the oxathiolane ring serves as a replacement for the natural ribose sugar. beilstein-journals.orgchimia.ch The reaction typically involves activating the oxathiolane, often as an acetate or benzoate derivative at C2, and reacting it with a silylated nucleobase in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or stannic chloride. chimia.ch The stereochemical outcome of this glycosylation is critical for the biological activity of the resulting nucleoside analogue. beilstein-journals.orgchimia.ch

Introduction of Additional Substituents

The derivatization of this compound and its parent 1,3-oxathiolane ring system is a cornerstone of its application in medicinal chemistry. These reactions primarily focus on introducing substituents at various positions of the heterocyclic ring to modulate biological activity.

A predominant application is the synthesis of nucleoside analogues, where a nucleobase is coupled to the oxathiolane ring. nih.govontosight.ai This is a critical step in the production of antiviral drugs like Lamivudine (B182088) and Emtricitabine. semanticscholar.orgnih.gov The coupling reaction, often an N-glycosylation, involves the formation of a carbon-nitrogen bond between the anomeric carbon of the oxathiolane ring and the nitrogen atom of a pyrimidine (B1678525) or purine base. nih.gov The stereochemistry of this addition is crucial for the biological activity of the final product and is often directed by the use of Lewis acids. nih.gov

Beyond nucleobases, other substituents can be introduced. For instance, the hydroxyl group of this compound can be esterified, as seen in the synthesis of ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate. nih.gov Furthermore, the oxathiolane ring itself can be substituted at the 2-position with various groups. Examples include the synthesis of 2-aryl and 2-isobutyl-1,3-oxathiolanes, which have been used as substrates in ring-expansion reactions. rsc.org The synthesis of derivatives like methyl (2-methyl-1,3-oxathiolan-2-yl)acetate highlights the possibility of introducing ester functionalities directly at the 2-position. chemspider.com

The following table summarizes examples of substituent introduction on the 1,3-oxathiolane ring:

| Position of Substitution | Type of Substituent | Example of Derivative | Reference |

|---|---|---|---|

| C5 | Nucleobase (e.g., Cytosine) | Lamivudine | semanticscholar.org |

| C2 (via -CH2OH) | Benzoate | ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate | nih.gov |

| C2 | Aryl (e.g., Phenyl) | 2-Phenyl-1,3-oxathiolane | rsc.org |

| C2 | Alkyl (e.g., Isobutyl) | 2-Isobutyl-1,3-oxathiolane | rsc.org |

| C2 | Methyl acetate | Methyl (2-methyl-1,3-oxathiolan-2-yl)acetate | chemspider.com |

Reactions Involving Sulfur and Oxygen Heteroatoms

The presence of both sulfur and oxygen heteroatoms in the 1,3-oxathiolane ring imparts unique reactivity to the molecule. These atoms can participate in various transformations, including ring-opening and ring-expansion reactions.

A notable reaction is the ring expansion of 1,3-oxathiolanes to 1,4-oxathianes. rsc.org This transformation can be achieved by reacting the 1,3-oxathiolane with a diazoacetate in the presence of a copper catalyst. The reaction is proposed to proceed through the formation of a sulfur ylide intermediate, which then undergoes a nih.govrsc.org-rearrangement to yield the ring-expanded product. rsc.org

The 1,3-oxathiolane ring can also undergo ring-opening reactions. For instance, the acid-catalyzed ring opening of 1,3-oxathiolanes is a known process. uzh.ch In the context of 1,3-oxathiolan-2-ones, a related class of compounds, reactions with amines can lead to mercaptoethylation or mercaptoethyl carboxylation, demonstrating the susceptibility of the ring to nucleophilic attack. researchgate.net Furthermore, heating 1,3-oxathiolan-2-one (B104098) can result in decarboxylation to form ethylene (B1197577) sulfide. researchgate.net

Direct reactions at the sulfur atom are also possible. For example, the synthesis of (1,3-oxathiolan-2-ylmethyl) sulfide and disulfide has been reported, which involves the formation of new sulfur-sulfur or carbon-sulfur bonds originating from the oxathiolane moiety. researchgate.net Oxidation of the sulfur atom to a sulfoxide (B87167) is another potential transformation, which can significantly alter the chemical and physical properties of the molecule. acs.org

Organometallic Chemistry and Catalytic Applications

The interaction of this compound and its derivatives with metal species is crucial for many of their synthetic applications. These interactions can range from transient complexation to the formation of stable organometallic complexes that can act as catalysts.

Complexation with Metal Species (e.g., Lewis Acids)

Lewis acids play a pivotal role in controlling the stereoselectivity of reactions involving 1,3-oxathiolane derivatives. In the synthesis of nucleoside analogues, Lewis acids such as stannic chloride (SnCl₄) are used to form a complex with the oxathiolane intermediate. nih.gov This complexation is believed to proceed via in situ chelation involving the heteroatoms of the oxathiolane ring. This chelation directs the incoming nucleobase to attack from a specific face of the molecule, thereby leading to the exclusive formation of the desired β-anomer. nih.gov

Copper catalysts, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂), are employed in the ring-expansion reaction of 1,3-oxathiolanes. rsc.org In this case, the copper catalyst reacts with the diazoacetate to form a metal carbene, which then interacts with the sulfur atom of the oxathiolane to generate the reactive sulfur ylide intermediate. rsc.org

The following table provides examples of metal species that complex with 1,3-oxathiolane derivatives and their function in specific reactions.

| Metal Species/Catalyst | Type of Interaction | Function | Reaction | Reference |

|---|---|---|---|---|

| Stannic Chloride (SnCl₄) | Lewis Acid Chelation | Stereodirecting group | N-Glycosylation | nih.gov |

| Copper(II) acetylacetonate (Cu(acac)₂) | Catalyst for carbene formation | Initiates sulfur ylide formation | Ring expansion to 1,4-oxathianes | rsc.org |

| Boron trifluoride etherate (BF₃·Et₂O) | Lewis Acid Catalyst | Promotes ring formation | Synthesis of 1,3-oxathiolane ring | nih.gov |

Role in Catalytic Cycles

While this compound itself is primarily utilized as a chiral building block that undergoes catalyzed reactions, its derivatives have the potential to act as ligands in catalytic cycles. The presence of soft sulfur and hard oxygen donor atoms makes them potential hemilabile ligands in transition metal catalysis.

In the context of the reactions discussed, this compound and its derivatives are typically substrates within a catalytic cycle. For example, in the copper-catalyzed ring expansion, the oxathiolane is a reactant that is transformed into the product, and the copper catalyst is regenerated at the end of the cycle. rsc.org Similarly, in the Lewis acid-mediated glycosylation, the oxathiolane derivative is the substrate upon which the stereoselective addition occurs, and the Lewis acid is a promoter that is used in stoichiometric or catalytic amounts. nih.gov

The broader field of organosulfur chemistry provides examples where thioether functionalities, similar to that in the oxathiolane ring, are incorporated into ligands for catalysis. For instance, rhodium complexes bearing thioether-phosphine ligands have been developed for the carbonylation of methanol (B129727). researchgate.net This suggests that chiral thioether-containing compounds like derivatives of this compound could potentially be developed into effective ligands for asymmetric catalysis. However, specific examples of this compound or its direct derivatives acting as the central ligand in a well-defined catalytic cycle are not prominently documented in the reviewed literature. Their primary role remains that of a key intermediate in the synthesis of complex molecules.

Mechanistic and Theoretical Investigations of R 1,3 Oxathiolan 2 Yl Methanol Reactions

Reaction Mechanism Elucidation

The formation and specific stereochemistry of the 1,3-oxathiolane (B1218472) ring are central to its utility. Mechanistic studies have focused on understanding the pathways of ring closure, the factors governing stereoselectivity, and the role of biocatalysts in achieving high enantiopurity.

The construction of the 1,3-oxathiolane ring is most commonly achieved through the reaction of an oxygen-containing substrate, such as an aldehyde or acetal (B89532), with a sulfur-containing nucleophile, like a thiol. nih.gov One of the foundational methods involves the acid-catalyzed condensation of a suitable aldehyde with a mercaptoalcohol. For instance, the reaction of 2-benzoyloxyacetaldehyde with 2-mercapto-substituted dimethyl acetal yields a 1,3-oxathiolane precursor. nih.gov

Another significant pathway involves the reaction of epoxides (oxiranes) with a sulfur source. The mechanism often proceeds via a stereoelectronically controlled trans-diaxial ring-opening of the epoxide by the sulfur nucleophile. This is followed by a conformational relaxation and subsequent cyclization to form the 1,3-oxathiolane intermediate. researchgate.net Lewis acid catalysis is frequently employed in these reactions. For example, the reaction of thioketones with oxiranes, catalyzed by SiO2, proceeds through a nucleophilic attack of the thiocarbonyl sulfur atom on the activated oxirane ring. uzh.ch This reaction follows an S_N2-type mechanism, leading to high regio- and stereoselectivity. uzh.ch

A versatile approach developed for the synthesis of an intermediate for the antiviral drugs Lamivudine (B182088) and Emtricitabine utilizes sulfenyl chloride chemistry. nih.gov This method involves the 1,2-insertion of a sulfenyl chloride into the double bond of vinyl acetate (B1210297). This step is followed by α-chlorination of the ester and subsequent cyclization in the presence of water to form the desired oxathiolane ring. nih.gov

A summary of key reaction pathways is presented below.

| Starting Materials | Key Reagents/Catalysts | Mechanism Highlights | Product Type |

| Aldehyde + Thiol | Acid catalyst (e.g., BF₃·OEt₂) | Acid-catalyzed condensation, formation of a hemithioacetal intermediate. nih.gov | 1,3-Oxathiolane |

| Epoxide + Thioketone | Lewis Acid (e.g., SiO₂) | S_N2-type nucleophilic attack of sulfur on the activated epoxide ring. uzh.ch | Spirocyclic 1,3-Oxathiolane |

| Thiol Ester + Olefin | Sulfuryl Chloride, Water | Sulfenyl chloride insertion into olefin, α-chlorination, intramolecular cyclization. nih.gov | Substituted 1,3-Oxathiolane |

| Glycolaldehyde Dimer + Dithiane Diol | Triethylamine (B128534) (TEA), Acyl Donor | Base-mediated condensation. nih.gov | 1,3-Oxathiolane Precursor |

Achieving the correct stereochemistry at the chiral centers of the 1,3-oxathiolane ring is paramount, especially for pharmaceutical applications. Several strategies have been developed to control the stereochemical outcome.

One powerful method is the use of chiral auxiliaries. For example, L-menthol (B7771125) can be used as a chiral auxiliary to esterify a racemic mixture of oxathiolane acids. The resulting diastereomeric mixture can then be separated by crystallization, allowing for the isolation of a single enantiomer. scispace.com

Dynamic kinetic resolution (DKR) is another highly effective strategy. scispace.comresearchgate.net DKR combines a kinetic resolution process with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer. In the synthesis of 1,3-oxathiolane precursors, DKR can be implemented through the combination of a reversible hemithioacetal transformation and an enantioselective lactonization catalyzed by an enzyme. researchgate.net Lewis acids can also play a crucial role in stereocontrol during the coupling of the oxathiolane ring with nucleobases. The use of a Lewis acid like stannic chloride can promote the exclusive formation of the desired β-anomer through an in-situ chelation process, where the Lewis acid forms a complex with the oxathiolane intermediate, directing the approach of the nucleobase. nih.gov

The regioselectivity of the initial ring-opening often dictates the final stereochemistry. In the reaction of thioketones with 2-alkyl-substituted oxiranes, the nucleophilic sulfur attacks preferentially at the less substituted carbon (C3) of the oxirane, resulting in a 5-substituted 1,3-oxathiolane with retention of configuration. uzh.ch Conversely, with a 2-phenyl-substituted oxirane, the attack occurs at the benzylic carbon (C2) with inversion of configuration, due to the electronic stabilization of the transition state. uzh.ch

Enzymatic methods offer remarkable stereoselectivity under mild conditions, making them attractive for the synthesis of enantiopure 1,3-oxathiolanes. nih.gov Lipases are the most commonly used enzymes for this purpose, particularly in kinetic and dynamic kinetic resolutions. researchgate.netnih.gov

The mechanism of lipase-catalyzed reactions typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. researchgate.net The reaction proceeds through the formation of a tetrahedral intermediate. In the context of resolving 1,3-oxathiolane precursors, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) or lipase from Trichosporon laibachii can selectively acylate one enantiomer of a racemic alcohol mixture, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

For example, the synthesis of an enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate (B1203000) was achieved with 96.5% enantiomeric excess (ee) through a one-pot process combining reversible hemithioacetal formation with an enantioselective lactonization catalyzed by immobilized lipase from Trichosporon laibachii. researchgate.net The enzyme's active site accommodates one enantiomer much more effectively than the other, leading to a highly selective transformation. The Michaelis-Menten model describes the kinetics of such enzymatic reactions, where the enzyme (E) and substrate (S) form an enzyme-substrate complex (E·S) which then proceeds to form the product (P). mdpi.com

The general mechanism is as follows: E + S ⇌ E·S → E + P

The specificity of the enzyme is attributed to the precise three-dimensional arrangement of amino acids in the active site, which creates a chiral environment that preferentially binds and orients one enantiomer for reaction. mdpi.com

Computational Chemistry and Modeling Studies

Computational chemistry provides invaluable insights into the conformational preferences and reaction pathways that are often difficult to study experimentally. Density Functional Theory (DFT) and other quantum-chemical methods are used to model the structures, energies, and transition states of molecules like (R)-(1,3-Oxathiolan-2-yl)methanol.

While specific conformational analysis studies on this compound are not widely published, extensive research on the closely related six-membered 1,3-oxathiane (B1222684) ring provides a strong basis for understanding its behavior. researchgate.netscispace.com The five-membered 1,3-oxathiolane ring is not planar and exists in various puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (or "sofa") and "twist" (or "half-chair") forms.

| Conformer Type | Key Structural Feature | Expected Relative Stability |

| Envelope (Sofa) | Four atoms are coplanar, one is out of the plane. | Low energy |

| Twist (Half-Chair) | Three atoms are coplanar, two are on opposite sides. | Low energy, often close to the envelope |

Understanding the origin of stereoselectivity in the synthesis of chiral molecules requires the analysis of the transition states (TS) leading to the different stereoisomers. Computational modeling, particularly using DFT methods like M06-2X or B3LYP, is a powerful tool for locating and characterizing these transition states. nih.gov

In the context of 1,3-oxathiolane synthesis, modeling the transition state of the S_N2 attack of the sulfur nucleophile on the epoxide ring can explain the observed regio- and stereoselectivity. uzh.ch The calculations would involve optimizing the geometry of the transition state structure and verifying it by finding a single imaginary frequency corresponding to the bond-forming/bond-breaking process. nih.gov The calculated activation energies for the pathways leading to different isomers can then be compared. The pathway with the lower activation energy corresponds to the kinetically favored product, thus explaining the observed selectivity.

For enzyme-catalyzed reactions, transition state modeling is more complex, often requiring hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. The QM region would include the substrate and the key amino acid residues of the active site, while the rest of the enzyme is treated with a classical force field (MM). This approach allows for the modeling of the intricate network of hydrogen bonds and steric interactions within the active site that are responsible for the enzyme's high stereoselectivity. For Lewis acid-catalyzed reactions, models would include the substrate, the catalyst (e.g., SnCl₄), and potentially solvent molecules to accurately represent the transition state assembly and rationalize the stereochemical outcome. nih.govnih.gov

Ligand-Catalyst Interactions in Stereoselective Syntheses

The stereochemical outcome of a catalytically driven reaction is fundamentally dictated by the three-dimensional arrangement of the substrate and reagents around the catalytically active metal center. A chiral ligand, such as a derivative of this compound, plays a crucial role in establishing this chiral environment. The interaction between the ligand and the catalyst, typically a transition metal, creates a chiral complex that preferentially binds the substrate in a specific orientation, leading to the formation of one enantiomer over the other.

The this compound scaffold possesses several key features that would be central to its function as a chiral ligand:

Chiral Center: The stereogenic center at the C2 position of the oxathiolane ring is the primary source of chirality. This well-defined stereochemistry is transferred to the catalytic pocket.

Heteroatoms as Coordination Sites: The oxygen and sulfur atoms within the oxathiolane ring, along with the oxygen of the hydroxymethyl group, can act as Lewis basic sites to coordinate with a metal catalyst. This bidentate or potentially tridentate coordination would create a rigid, chiral pocket around the metal center.

Steric Hindrance: The spatial arrangement of the oxathiolane ring and its substituents would create steric bulk that can effectively shield one face of the coordinated substrate, directing the attack of a reagent to the opposite, less hindered face.

Hypothetical Coordination and Stereocontrol

In a hypothetical scenario where a ligand derived from this compound is used in a metal-catalyzed reaction (e.g., an allylic alkylation or a reduction), the ligand would first coordinate to the metal precursor to form a chiral catalyst. The substrate would then coordinate to this chiral catalyst. The specific geometry of the ligand-metal-substrate complex would be determined by a combination of factors, including the nature of the metal, the solvent, and the electronic and steric properties of the ligand and substrate.

Theoretical studies, such as those employing Density Functional Theory (DFT), would be invaluable in elucidating the precise nature of these interactions. Such studies could model the transition states of the reaction, providing insight into the energetic differences that lead to stereoselectivity. By calculating the energies of the competing diastereomeric transition states, one could predict which enantiomer of the product would be favored.

Data on Related Chiral Ligands

| Table 1: Illustrative Data for a Generic Chiral Ligand in Asymmetric Catalysis | |

| Entry | Ligand |

| 1 | Ligand A |

| 2 | Ligand B |

| 3 | Ligand C |

This table is for illustrative purposes only and does not represent data for this compound.

Process Development and Green Chemistry Aspects in R 1,3 Oxathiolan 2 Yl Methanol Production

Optimization of Synthetic Pathways for Scalability

One effective approach involves the diastereoselective coupling of a chiral auxiliary with an aldehyde. For instance, the reaction of 2-benzoyloxyacetaldehyde with (+)-thiolactic acid using boron trifluoride etherate as a catalyst produces a diastereomeric mixture of oxathiolane acids in good yield. nih.gov Although this method requires subsequent separation of diastereomers, it provides a reliable pathway to the chiral intermediate. nih.gov

Another advanced method is dynamic covalent kinetic resolution. This one-pot process combines a reversible hemithioacetal transformation with an enantioselective lactonization catalyzed by an immobilized lipase (B570770). nih.gov This strategy has been used to synthesize an enantiopure precursor, ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate (B1203000), achieving an impressive 96.5% enantiomeric excess (ee), demonstrating high selectivity. nih.gov

Furthermore, research into related heterocyclic systems has shown the potential of simple, efficient catalytic systems. For example, a copper-catalyzed cyclization to form oxazolidines, a related N-heterocycle, achieved yields as high as 94% under optimized conditions with the addition of a simple base like potassium carbonate. unimi.it Such high-yielding transformations are crucial for developing scalable and economically viable manufacturing processes.

Table 1: Examples of Synthetic Strategies and Achieved Yields/Selectivity

| Synthetic Strategy | Key Reagents/Catalyst | Product/Intermediate | Achieved Yield/Selectivity | Reference |

|---|---|---|---|---|

| Dynamic Covalent Kinetic Resolution | Immobilized lipase from Trichosporon laibachii | ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate | 96.5% ee | nih.gov |

| Diastereoselective Coupling | Boron trifluoride etherate | Diastereomeric oxathiolane acids | Good yield (1:2 ratio of diastereomers) | nih.gov |

| Copper-Catalyzed Cyclization (related heterocycle) | CuCl2, H2O2, K2CO3 | N-benzyl-oxazolidine | 94% yield | unimi.it |

Simplifying the manufacturing process by reducing the number of discrete steps and minimizing the need for complex purification is a key goal for scalability. One-pot reactions and the use of dual-function reagents are attractive strategies.

A notable development is the use of methanol (B129727) as both a solvent and a C1 source in copper-catalyzed reactions to form 1,3-polyheterocyclic systems. unimi.ittandfonline.com This approach, which uses an inexpensive copper catalyst and a green oxidant like hydrogen peroxide, allows for the direct synthesis of the heterocyclic ring from an aminoalcohol precursor without needing to first isolate the corresponding aldehyde. unimi.ittandfonline.com This significantly streamlines the synthesis, reduces waste, and avoids the use of more hazardous reagents. The practical utility has been demonstrated on a gram scale, providing the product in quantitative yield. unimi.it Such procedures, which combine multiple transformations into a single operation, reduce reactor time, solvent use, and the need for intermediate isolation and purification, leading to substantial process intensification.

Application of Green Chemistry Principles

The integration of green chemistry principles is paramount in modern pharmaceutical manufacturing to ensure sustainability and minimize environmental footprint.

Solvents are a major contributor to the environmental impact of chemical processes. The ideal green solvent should be non-toxic, biodegradable, sourced from renewable feedstocks, and safe to handle. Toluene (B28343), a common solvent in many industrial syntheses, is associated with significant safety and toxicological hazards. researchgate.net

A promising green alternative is 2,2,5,5-tetramethyloxolane (TMO). unimi.it TMO is a sustainably sourced solvent with a property profile similar to toluene but with significant green advantages. researchgate.net Its key feature is an inherent resistance to forming explosive peroxides due to the absence of alpha-hydrogens, which enhances safety. unimi.it Studies have shown that TMO can effectively replace toluene in key synthetic reactions like Buchwald-Hartwig aminations, in some cases even outperforming toluene and leading to a reduction in residual palladium catalyst in the final product. researchgate.net

Table 2: Comparison of Toluene and 2,2,5,5-Tetramethyloxolane (TMO)

| Property | Toluene | 2,2,5,5-Tetramethyloxolane (TMO) | Reference |

|---|---|---|---|

| Source | Petrochemical | Potentially renewable feedstock | unimi.it |

| Peroxide Formation | Can form peroxides under certain conditions | Resistant to peroxide formation | unimi.it |

| Toxicity | Reproductive toxicity, neurotoxicity | Considered less harmful and hazardous | researchgate.net |

| Performance | Established solvent for many reactions | Similar or improved yields in reactions like Buchwald-Hartwig amination | researchgate.net |

Green chemistry metrics are essential for quantitatively assessing the environmental performance of a synthetic route. Atom Economy (AE) and Reaction Mass Efficiency (RME) are two of the most important.

Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. rsc.org It highlights the efficiency of a reaction in terms of converting raw materials into product, with addition and rearrangement reactions being inherently 100% atom-economical. rsc.org

Reaction Mass Efficiency (RME): RME provides a more realistic view of a process's "greenness" by considering the masses of all materials used, including solvents, reagents, and catalysts, relative to the mass of the product.

The ideal synthesis of (R)-(1,3-Oxathiolan-2-yl)methanol would involve reaction steps with high atom economy, such as cycloadditions, which incorporate all atoms from the reactants into the ring structure. nih.gov For example, the BHC synthesis of ibuprofen (B1674241) is a classic case study where a process was re-engineered from a route with a 40% atom economy to one with 77%, drastically reducing waste. Applying these principles to the synthesis of the oxathiolane intermediate encourages the selection of addition reactions over substitutions or eliminations, which generate stoichiometric byproducts and thus have lower atom economies. rsc.org

Table 3: Key Green Chemistry Metrics

| Metric | Definition | Ideal Value | Focus |

|---|---|---|---|

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | 100% | Efficiency of atom incorporation, waste prevention at the source. rsc.orgbuecher.de |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants, Solvents, Reagents) x 100% | 100% | Overall process efficiency, including all inputs. |

Catalysts are fundamental to green chemistry as they allow for reactions to occur with lower energy input and higher selectivity. The development of recyclable catalysts is a crucial step towards sustainable manufacturing, as it minimizes waste and reduces the cost associated with expensive (often metal-based) catalysts.

Several strategies for catalyst recycling are being explored that could be applicable to the synthesis of oxathiolane derivatives:

Heterogeneous Catalysts: Solid-phase catalysts can be easily separated from the liquid reaction mixture by simple filtration. For example, a recyclable heterogeneous Cerium-based catalyst has been used effectively for the one-pot synthesis of dihydroquinazolinones and can be reused for multiple cycles without significant loss of activity. researchgate.net Similarly, bio-metal-organic frameworks (bio-MOFs) made from amino acids have been shown to be stable, effective, and recyclable catalysts for cycloaddition reactions. rsc.org

Immobilized Catalysts: Homogeneous catalysts can be anchored to a solid support, such as a polymer, combining the high activity of a homogeneous system with the ease of separation of a heterogeneous one. A polystyrene-supported isothiourea catalyst has been developed for the kinetic resolution of alcohols and can be recycled over 15 times with no significant loss in activity or selectivity. st-andrews.ac.uk This approach is also suitable for use in continuous flow reactors, further enhancing process efficiency. st-andrews.ac.uk

Phase-Separable Catalysts: Some catalysts are designed to precipitate out of the reaction mixture upon completion, allowing for simple separation by decantation. researchgate.net Polyionic liquids have also been developed as recyclable, metal-free catalysts that can be reused up to six times while maintaining high activity and selectivity in reactions forming chiral products. rsc.org

Table 4: Examples of Recyclable Catalyst Systems

| Catalyst Type | Example | Key Advantage | Recyclability | Reference |

|---|---|---|---|---|

| Heterogeneous Catalyst | [Ce(l-Pro)2]2(Oxa) | Simple filtration for recovery. | Reusable for at least 3 cycles. | researchgate.net |

| Immobilized Catalyst | Polystyrene-supported isothiourea | Combines high activity with easy separation; suitable for flow chemistry. | Demonstrated for 15 cycles with no loss of activity. | st-andrews.ac.uk |

| Bio-Metal-Organic Framework (Bio-MOF) | Zinc-glutamate-MOF (ZnGlu) | Eco-friendly (made from amino acids), stable, and easily separable. | Recycled up to four times. | rsc.org |

| Recyclable Polyionic Liquids | - | Solvent-free, metal-free system. | Can be recycled 6 times with high activity. | rsc.org |

Supply Chain and Cost-Effectiveness Considerations in Industrial Synthesis

Utilization of Low-Cost and Widely Available Starting Materials

A pivotal strategy in enhancing the economic viability of this compound synthesis is the adoption of a "supply-centered synthesis" approach. nih.govacs.org This methodology prioritizes the use of simple, high-volume, and low-cost raw materials that are fundamental feedstocks for the broader chemical industry. acs.orgsemanticscholar.org By designing a synthetic route around these readily available precursors, manufacturers can mitigate risks associated with supply chain disruptions and price volatility. acs.org

Key characteristics of this approach include:

Commodity Chemical Use: The synthesis is designed to start from acyclic precursors that are globally produced in massive quantities. nih.gov

Cost Reduction: Prime candidates for starting materials are those that cost less than $1/kg, ensuring a low initial input cost. acs.orgsemanticscholar.org

Secure Supply Chain: The selected materials are produced in volumes of hundreds of millions of kilograms per year for diverse industries, which secures their availability. nih.govsemanticscholar.org

An innovative route leverages chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate (B1220275) as primary building blocks. nih.govacs.org These materials are ideal due to their low cost and widespread use:

Chloroacetic acid is a precursor for cellulose (B213188) derivatives used in the food and cosmetics industries. nih.govacs.org

Sodium thiosulfate finds application in mining, water treatment, and agriculture. nih.govacs.org

Vinyl acetate is the monomer for poly(vinyl acetate), a major class of adhesives. nih.govacs.org

This strategic selection of starting materials provides a robust and cost-effective foundation for the synthesis, moving away from more complex and expensive precursors used in traditional routes. acs.org

Economic Feasibility of Different Synthetic Routes

The economic feasibility of producing this compound is a direct function of the chosen synthetic pathway. The long-standing manufacturing process, while effective, presents opportunities for cost reduction. nih.gov A comparative analysis of synthetic routes is essential for identifying the most economically viable option for large-scale production. acs.org

The traditional synthesis, notably the GSK approach, employs L-menthol (B7771125) glyoxylate (B1226380) and 1,4-dithiane-2,5-diol (B140307). acs.org While this route is well-established, a newer "supply-centered" approach offers significant economic advantages by redesigning the bond-forming sequence to accommodate commodity chemicals. nih.gov This alternative route not only aims to lower raw material costs but also to enhance supply chain security and potentially open the market to new producers by aligning with different manufacturing skill sets. acs.org

The viability of each route can be assessed by comparing factors such as raw material costs, reaction yields, and process complexity. nih.govacs.org For instance, the supply-centered route using chloroacetic acid and vinyl acetate was developed after assessing the volume and price of various potential building blocks through import/export data. acs.orgsemanticscholar.org Although this route requires the construction of five bonds and three oxidation steps, its reliance on sub-$1/kg feedstocks presents a compelling economic case. nih.govsemanticscholar.org

Optimization of reaction conditions in the newer routes is also critical for economic feasibility. For example, in the ring-closure step to form the oxathiolane ring from its precursor, optimizing the pH to a range of 3-4 was found to improve the yield from a modest 42% to an improved 69%. nih.govacs.org Such process optimizations are crucial for maximizing output and, therefore, the cost-effectiveness of the entire synthesis. nih.gov

Interactive Data Table: Comparison of Synthetic Route Starting Materials

| Feature | Traditional Route (GSK Approach) | Supply-Centered Route |

| Primary Starting Materials | L-Menthol glyoxylate, 1,4-Dithiane-2,5-diol | Chloroacetic acid, Vinyl acetate, Sodium thiosulfate |

| Cost Profile of Materials | Higher cost, more specialized | Low cost (< $1/kg), commodity chemicals |

| Supply Chain | Potentially less secure, more specialized suppliers | Highly secure, large-volume global production |

| Economic Driver | Established process, proven reliability | Reduced raw material costs, supply chain security |

Analytical and Characterization Techniques for R 1,3 Oxathiolan 2 Yl Methanol

Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (R)-(1,3-Oxathiolan-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the connectivity and stereochemistry of the 1,3-oxathiolane (B1218472) ring system. Both ¹H and ¹³C NMR are utilized to provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the oxathiolane ring and the hydroxymethyl group exhibit characteristic chemical shifts and coupling constants. The analysis of these parameters, often aided by two-dimensional NMR techniques such as COSY and HSQC, allows for the unambiguous assignment of each proton and carbon signal. The conformation of the oxathiolane ring, which is often a slightly distorted envelope, can be inferred from the observed coupling constants. researchgate.net For substituted 1,3-oxathiolanes, the chemical shifts and coupling constants of the protons at the C4 and C5 positions are analyzed to determine the ring's conformation. researchgate.net

| Nucleus | Position | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-2 | Varies with substitution |

| ¹H | H-4 | Varies with substitution and stereochemistry |

| ¹H | H-5 | Varies with substitution and stereochemistry |

| ¹H | -CH₂OH | Varies with solvent and concentration |

| ¹³C | C-2 | Varies with substitution |

| ¹³C | C-4 | Varies with substitution |

| ¹³C | C-5 | Varies with substitution |

| ¹³C | -CH₂OH | Varies with substitution |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. Techniques such as electron ionization (EI) and electrospray ionization (ESI) are commonly used.

Under EI-MS, the molecule is fragmented in a predictable manner, yielding a characteristic mass spectrum. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides clues about the different bonds within the molecule. For instance, the fragmentation of 2-methyl-1,3-oxathiolane (B99580) has been studied to understand its behavior under mass spectrometric conditions. nist.gov

ESI-MS is a softer ionization technique that is particularly useful for polar molecules like this compound, often yielding a prominent protonated molecule [M+H]⁺ or other adduct ions, which directly confirms the molecular weight.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and, crucially, for determining its enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis. For the determination of enantiomeric excess, chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation.

Commonly used chiral stationary phases for the separation of chiral alcohols and related compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptides. sigmaaldrich.com The choice of the mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. researchgate.net By comparing the retention times of the sample with those of authentic standards of the (R) and (S) enantiomers, the enantiomeric excess can be accurately determined. researchgate.net

| Parameter | Description |

|---|---|

| Column | Chiral stationary phase (e.g., Chiralpak AS-H) researchgate.net |

| Mobile Phase | Typically a mixture of hexane/isopropanol or methanol (B129727) with additives like triethylamine (B128534) researchgate.net |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min researchgate.net |

| Detection | UV detector at a suitable wavelength |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of this compound. mdpi.com For volatile derivatives of the compound, GC can be used to assess purity.

For the determination of enantiomeric excess by GC, the analyte is often derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, a chiral GC column can be used to directly separate the enantiomers. GC-MS analysis provides both retention time data for quantification and mass spectral data for identification. researchgate.net The selection of the appropriate column and temperature program is crucial for achieving good resolution of the peaks of interest. mdpi.com

Optical Rotation and Chiroptical Spectroscopy for Absolute Configuration

The absolute configuration of a chiral molecule like this compound is determined by its interaction with plane-polarized light.

Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of polarized light. youtube.comkhanacademy.org The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration. libretexts.orggovinfo.gov A positive sign (+) indicates dextrorotation (rotation to the right), while a negative sign (-) indicates levorotation (rotation to the left). youtube.com The experimentally determined specific rotation of a sample can be compared to the literature value for the pure enantiomer to confirm its identity and optical purity. libretexts.org

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), provide more detailed information about the stereochemistry of a molecule. These methods measure the differential absorption or rotation of left and right circularly polarized light as a function of wavelength. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or with the spectra of related compounds of known configuration.

Emerging Research Directions and Future Perspectives on R 1,3 Oxathiolan 2 Yl Methanol

Development of Novel Synthetic Methodologies

The demand for enantiomerically pure (R)-(1,3-Oxathiolan-2-yl)methanol and its derivatives has spurred the development of innovative synthetic strategies that prioritize efficiency, selectivity, and sustainability.

Cascade Reactions and One-Pot Syntheses

To streamline the synthesis of 1,3-oxathiolane (B1218472) derivatives, researchers are increasingly turning to cascade reactions and one-pot procedures. These methods combine multiple reaction steps into a single operation, avoiding the need for isolating intermediates, which saves time, resources, and reduces waste.